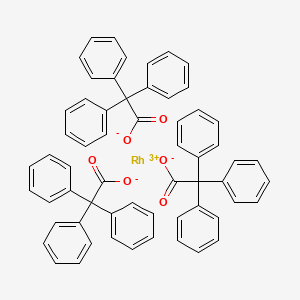

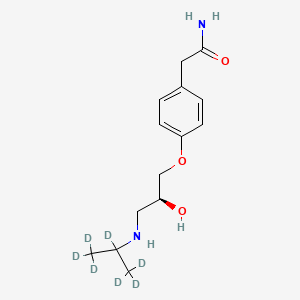

![molecular formula C10H14N2O6 B583962 [1'-13C]ribothymidine CAS No. 201996-60-3](/img/structure/B583962.png)

[1'-13C]ribothymidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

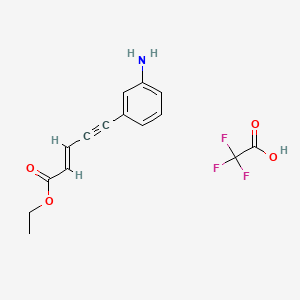

[1’-13C]ribothymidine: is a stable isotope-labeled compound, specifically a form of ribothymidine where the carbon atom at the 1’ position of the ribose sugar is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, to study nucleic acid metabolism and dynamics .

Wirkmechanismus

Target of Action

[1’-13C]ribothymidine, also known as 5-methyluridine or ribothymidine, is a nucleoside composed of thymine and ribose . It primarily targets enzymes such as Thymidylate kinase , Uridine phosphorylase , and Thymidine kinase . These enzymes play crucial roles in nucleotide metabolism, contributing to DNA synthesis and cellular growth .

Mode of Action

The compound acts as a substrate for these enzymes. For instance, Thymidylate kinase catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), an essential step in the dTTP synthesis pathway . Similarly, Uridine phosphorylase catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate .

Biochemical Pathways

The biochemical pathways affected by [1’-13C]ribothymidine involve the synthesis of thymidine triphosphate (dTTP), which is essential for DNA synthesis and cellular growth . The compound’s interaction with its target enzymes influences the balance between the synthesis and degradation of nucleotides, impacting the overall nucleotide pool within the cell .

Pharmacokinetics

They are metabolized by various enzymes and excreted via the kidneys .

Result of Action

The action of [1’-13C]ribothymidine results in the modulation of nucleotide metabolism, influencing DNA synthesis and cellular growth. By acting as a substrate for key enzymes, it can impact the synthesis of essential nucleotides and subsequently affect the processes that rely on these nucleotides, such as DNA replication and repair .

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of [1’-13C]ribothymidine are not well-documented. Ribothymidine, a similar compound, is known to be involved in various biological processes. For instance, it plays a role in the synthesis of tRNA

Molecular Mechanism

Ribothymidine, a related compound, is known to be involved in the reversible catabolism of deoxythymidine (dThd)/deoxyuridine (dUrd) into thymine/uracil and 2-D-deoxyribose-1-phosphate . It’s possible that [1’-13C]ribothymidine might have similar interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Ribothymidine, a related compound, is known to be involved in the catabolism of deoxythymidine (dThd)/deoxyuridine (dUrd) into thymine/uracil and 2-D-deoxyribose-1-phosphate . It’s plausible that [1’-13C]ribothymidine might be involved in similar metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]ribothymidine typically involves the incorporation of the carbon-13 isotope into the ribose sugar, followed by the attachment of the thymine base. One common method is the Vorbrüggen glycosylation, where a protected ribose derivative is reacted with a silylated thymine in the presence of a Lewis acid catalyst . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: Industrial production of [1’-13C]ribothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The production is typically carried out under stringent quality control measures to meet the standards required for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: [1’-13C]ribothymidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the ribose sugar can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl group in the thymine base can be reduced to form hydroxyl derivatives.

Substitution: The hydroxyl groups on the ribose can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: Formation of ribothymidine derivatives with aldehyde or carboxylic acid groups.

Reduction: Formation of hydroxylated thymine derivatives.

Substitution: Formation of halogenated or alkylated ribothymidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1’-13C]ribothymidine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids. The carbon-13 isotope provides a distinct signal that can be tracked to understand the behavior of ribothymidine in various chemical environments .

Biology: In biological research, [1’-13C]ribothymidine is used to investigate the metabolism of nucleic acids. It helps in understanding the incorporation of thymidine into DNA and RNA, and the pathways involved in nucleic acid synthesis and degradation .

Medicine: In medical research, [1’-13C]ribothymidine is used to study the pharmacokinetics of nucleoside analogs, which are used as antiviral and anticancer agents. It helps in understanding how these drugs are metabolized and incorporated into viral or cancerous DNA .

Industry: In the pharmaceutical industry, [1’-13C]ribothymidine is used in the development and testing of new nucleoside-based drugs. It helps in optimizing the synthesis and formulation of these drugs to improve their efficacy and safety .

Vergleich Mit ähnlichen Verbindungen

5-Methyluridine: Another nucleoside similar to ribothymidine, with a methyl group at the 5-position of the uracil base.

Uniqueness: The uniqueness of [1’-13C]ribothymidine lies in the incorporation of the carbon-13 isotope, which provides a distinct signal for NMR spectroscopy. This makes it a valuable tool for studying nucleic acid dynamics and metabolism in a way that non-labeled compounds cannot .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-MWOHCMKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

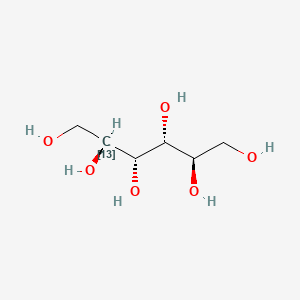

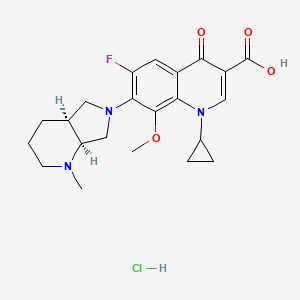

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

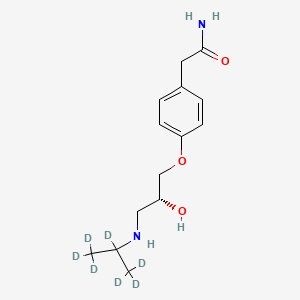

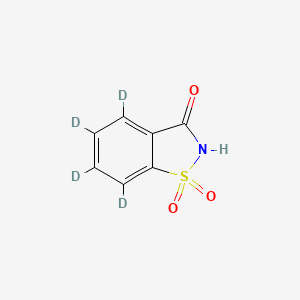

![Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B583884.png)

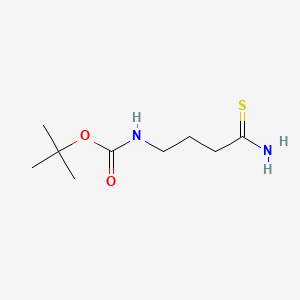

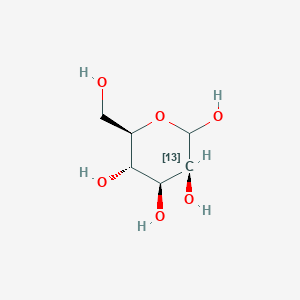

![(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester](/img/structure/B583899.png)